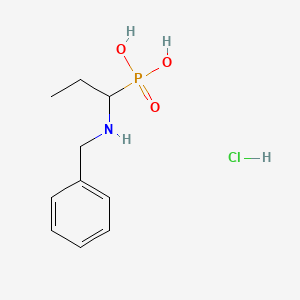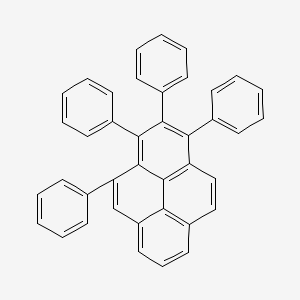
1,2,3,4-Tetraphenylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetraphenylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C40H26. It is known for its rigid structure and photophysical properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenylpyrene can be synthesized through various methods. One common approach involves the cyclization of biphenyl intermediates. This method typically requires the use of catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,2,3,4-Tetraphenylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of tetrahydropyrene derivatives.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
科学的研究の応用
1,2,3,4-Tetraphenylpyrene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and light-emitting devices
作用機序
The mechanism of action of 1,2,3,4-Tetraphenylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the photophysical properties of the compound, making it useful in various applications such as organic field-effect transistors and light-emitting devices .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,6,7,8-Hexahydropyrene
Uniqueness
1,2,3,4-Tetraphenylpyrene is unique due to its high photoluminescence efficiency and rigid structure, which make it particularly valuable in the development of organic semiconductors and light-emitting devices. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
62749-75-1 |
|---|---|
分子式 |
C40H26 |
分子量 |
506.6 g/mol |
IUPAC名 |
1,2,3,4-tetraphenylpyrene |
InChI |
InChI=1S/C40H26/c1-5-14-27(15-6-1)34-26-32-23-13-22-31-24-25-33-36(28-16-7-2-8-17-28)37(29-18-9-3-10-19-29)38(30-20-11-4-12-21-30)40(34)39(33)35(31)32/h1-26H |
InChIキー |
BOHFWWWQMGFMPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=C4)C(=C(C(=C25)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


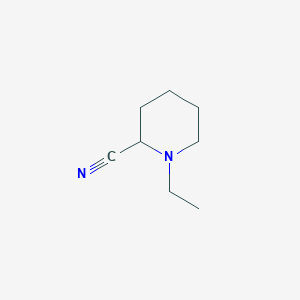
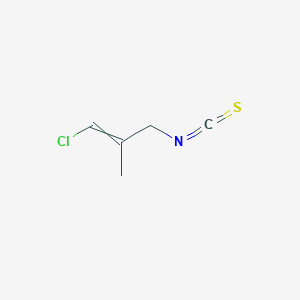
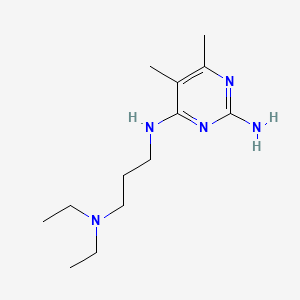
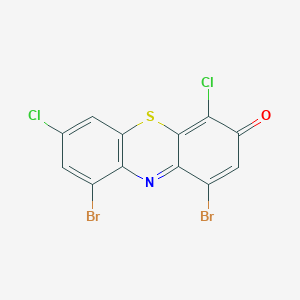
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
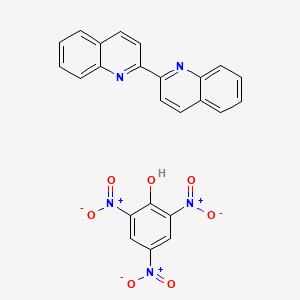
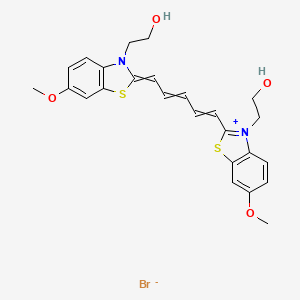

![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
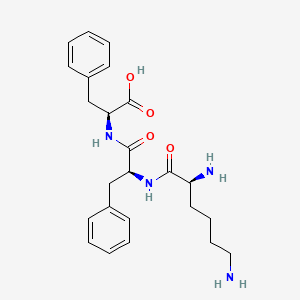

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
